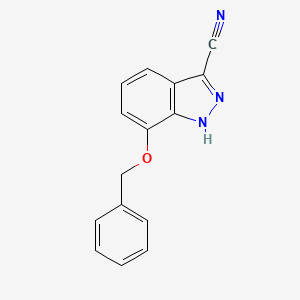

7-(Benzyloxy)-1H-indazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

7-phenylmethoxy-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c16-9-13-12-7-4-8-14(15(12)18-17-13)19-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFNJMAKEYSEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680065 | |

| Record name | 7-(Benzyloxy)-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-54-9 | |

| Record name | 7-(Phenylmethoxy)-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Benzyloxy)-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Section 1: Introduction and Strategic Imperatives

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of indole.[1] Its unique structural and electronic properties have led to its incorporation into numerous clinically significant therapeutic agents, including kinase inhibitors for oncology and 5-HT3 receptor antagonists for managing chemotherapy-induced nausea.[1][2] Specifically, 7-(Benzyloxy)-1H-indazole-3-carbonitrile serves as a crucial, high-value intermediate in the synthesis of complex pharmaceutical compounds. The benzyloxy group at the 7-position acts as a versatile handle and a protective group, while the 3-carbonitrile moiety is a key precursor for conversion into amides, amines, or other functional groups essential for biological activity.

This guide provides an in-depth, field-proven protocol for the synthesis of this target molecule. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and strategic decisions that ensure a robust, scalable, and reproducible process. The chosen synthetic strategy prioritizes commercially available starting materials and high-yielding, well-established transformations to maximize efficiency and purity.

Section 2: Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule, 7-(Benzyloxy)-1H-indazole-3-carbonitrile (1) , reveals two primary disconnection points: the C7-O benzyl ether bond and the C3-CN nitrile bond.

Caption: Retrosynthetic pathway for the target compound.

This analysis leads to the selection of a three-step forward synthesis commencing from the readily available starting material, 7-Hydroxy-1H-indazole (4) . This pathway is strategically advantageous as it introduces the sensitive nitrile functionality onto a stable, pre-formed indazole core before performing the final benzylation. This sequence avoids subjecting the benzyloxy group to the potentially harsh conditions of indazole ring formation or cyanation reactions.

Section 3: Core Synthetic Protocol: A Step-by-Step Elucidation

The overall synthetic workflow is designed for clarity and efficiency, progressing from the starting material to the final product through a series of robust chemical transformations.

Caption: Overall synthetic workflow diagram.

Part 1: Synthesis of 7-Hydroxy-1H-indazole-3-carbaldehyde (3) via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles. The indazole nucleus is sufficiently activated for electrophilic substitution at the C3 position, which is electronically favored.

Causality: The Vilsmeier reagent, chloroiminium cation [(CH3)2N=CHCl]+, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It acts as a mild electrophile, preferentially attacking the C3 position of the indazole ring, which bears the highest electron density. The 7-hydroxy group, being a strong electron-donating group, further activates the ring system towards this substitution.

Experimental Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5.0 equiv.) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 7-Hydroxy-1H-indazole (4) (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.

-

Isolation: The product, 7-Hydroxy-1H-indazole-3-carbaldehyde (3), will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

| Reagent | M.W. ( g/mol ) | Equiv. | Moles | Mass/Volume |

| 7-Hydroxy-1H-indazole | 134.14 | 1.0 | 0.10 | 13.4 g |

| POCl₃ | 153.33 | 1.5 | 0.15 | 13.7 mL |

| DMF | 73.09 | 5.0 | 0.50 | 36.5 g (38.6 mL) |

Part 2: Synthesis of 7-Hydroxy-1H-indazole-3-carbonitrile (2)

This transformation is efficiently achieved in a two-step, one-pot procedure involving the formation of an aldoxime intermediate followed by its dehydration to the nitrile.

Causality: The aldehyde (3) reacts readily with hydroxylamine to form the corresponding aldoxime. The subsequent dehydration step is critical. Acetic anhydride is an effective and inexpensive dehydrating agent that converts the oxime's hydroxyl group into a good leaving group (acetate), facilitating an E2-type elimination to form the carbon-nitrogen triple bond of the nitrile.

Experimental Protocol:

-

Reaction Setup: To a solution of 7-Hydroxy-1H-indazole-3-carbaldehyde (3) (1.0 equiv.) in pyridine (5-10 vol.), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv.).

-

Oxime Formation: Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting aldehyde.

-

Dehydration: Cool the mixture to 0 °C and add acetic anhydride (2.5 equiv.) dropwise. Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-3 hours.

-

Work-up: After cooling, pour the reaction mixture into ice water. The product will precipitate.

-

Purification: Collect the solid precipitate by filtration. Wash with water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-Hydroxy-1H-indazole-3-carbonitrile (2).

Part 3: Synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile (1)

The final step is a classic Williamson ether synthesis, where the phenolate anion of intermediate (2) acts as a nucleophile to displace the bromide from benzyl bromide.

Causality: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic hydroxyl group at the 7-position, forming a potent nucleophilic phenoxide. The indazole N-H proton is less acidic, and under these conditions, O-alkylation is strongly favored.[3] DMF is the ideal solvent as its polar aprotic nature solvates the potassium cation while leaving the phenoxide anion highly reactive for the Sₙ2 displacement on benzyl bromide.

Mechanism: Sₙ2 Benzylation

Caption: Mechanism of Williamson ether synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 7-Hydroxy-1H-indazole-3-carbonitrile (2) (1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.) in anhydrous DMF (10 vol.).

-

Reagent Addition: Add benzyl bromide (BnBr, 1.2 equiv.) to the suspension at room temperature.

-

Reaction: Heat the mixture to 50-60 °C and stir for 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice water. A solid will precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake with ample water to remove DMF and inorganic salts. The crude solid can be further purified by recrystallization from ethanol or isopropanol to afford 7-(Benzyloxy)-1H-indazole-3-carbonitrile (1) as a crystalline solid.

| Reagent | M.W. ( g/mol ) | Equiv. | Moles | Mass/Volume |

| 7-Hydroxy-1H-indazole-3-carbonitrile | 159.14 | 1.0 | 0.05 | 7.96 g |

| K₂CO₃ | 138.21 | 2.0 | 0.10 | 13.8 g |

| Benzyl Bromide | 171.04 | 1.2 | 0.06 | 7.2 mL |

| DMF | 73.09 | - | - | ~80 mL |

Section 4: Quality Control and Structural Validation

Each intermediate and the final product must be rigorously characterized to confirm its identity and purity.

-

Thin Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For the final product (1), key signals include the disappearance of the phenolic -OH proton (typically >9 ppm), the appearance of a singlet for the benzylic protons (-CH₂-) around 5.2-5.4 ppm, and multiplets for the aromatic protons of the benzyl group and the indazole core.

-

¹³C NMR: Confirms the number of unique carbons and the presence of the nitrile carbon (around 115-120 ppm).

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the benzyl group.

-

Melting Point: A sharp melting point range is indicative of high purity for the final crystalline solid.

Section 5: Conclusion

This guide delineates a logical, robust, and well-precedented synthetic route to 7-(Benzyloxy)-1H-indazole-3-carbonitrile. By starting with commercially available 7-hydroxy-1H-indazole and employing a sequence of high-yielding standard transformations—Vilsmeier-Haack formylation, conversion to nitrile, and Williamson ether synthesis—this protocol provides a reliable pathway for researchers in drug discovery and development. The emphasis on the causality behind experimental choices and detailed procedural steps ensures that this guide serves as a practical and educational resource for the synthesis of this important pharmaceutical intermediate.

References

-

PMC (PubMed Central). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

-

Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

-

ACS Publications. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

LOCKSS. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available at: [Link]

-

ACS Omega. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. Available at: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

-

MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available at: [Link]

-

ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available at: [Link]

-

ResearchGate. C-Cyanation with 1-Cyanobenzotriazole. Available at: [Link]

-

SpringerLink. Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

-

PubMed. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

ArODES HES-SO. Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Substituted Indazole-3-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] Among these, 7-substituted indazole-3-carbonitriles represent a particularly important class of compounds, serving as key intermediates in the synthesis of numerous drug candidates. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable molecules, with a focus on the underlying chemical principles, practical experimental protocols, and comparative analysis of different methodologies.

Strategic Approaches to Synthesis: A Bifurcated Pathway

The synthesis of 7-substituted indazole-3-carbonitriles can be broadly categorized into two strategic approaches:

-

Late-Stage C7-Functionalization: This strategy involves the initial synthesis of an indazole-3-carbonitrile core, which is subsequently functionalized at the C7 position. This approach is advantageous when a variety of C7-substituents are desired from a common intermediate.

-

Convergent Synthesis from Pre-functionalized Precursors: In this approach, the desired C7-substituent is incorporated into the starting material prior to the construction of the indazole ring. This method is often more direct for the synthesis of a specific target molecule.

This guide will delve into the practical applications of both strategies, with a particular emphasis on modern transition-metal-catalyzed reactions that have revolutionized the synthesis of these complex heterocycles.

Part 1: Late-Stage C7-Functionalization via Directed ortho-Metalation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. In the context of indazole synthesis, the protection of the indazole nitrogen with a suitable directing group is crucial for achieving selective metalation at the C7 position.

A common and effective directing group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM-protected indazole can be selectively lithiated at the C7 position using a strong base such as n-butyllithium, followed by quenching with an appropriate electrophile to introduce the desired C7-substituent. Subsequent deprotection of the SEM group affords the 7-substituted indazole.

Experimental Protocol: Synthesis of 7-Iodo-1H-indazole-3-carbonitrile via DoM

This protocol outlines a representative procedure for the synthesis of a 7-halo-indazole-3-carbonitrile, a versatile intermediate for further functionalization.

Step 1: N-Protection of 1H-Indazole-3-carbonitrile

-

To a solution of 1H-indazole-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.

-

Stir the mixture at 0 °C for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-SEM protected indazole-3-carbonitrile.

Step 2: Directed ortho-Lithiation and Iodination

-

To a solution of N-SEM protected indazole-3-carbonitrile (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting deep-red solution at -78 °C for 1 hour.

-

Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 7-iodo-N-SEM-indazole-3-carbonitrile.

Step 3: Deprotection

-

To a solution of 7-iodo-N-SEM-indazole-3-carbonitrile (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1.0 M in THF).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain 7-iodo-1H-indazole-3-carbonitrile.

Caption: Workflow for the synthesis of 7-iodo-1H-indazole-3-carbonitrile.

Part 2: Convergent Synthesis via Cyclization and Subsequent Functionalization

A more convergent and often higher-yielding approach involves the construction of the 7-substituted indazole ring system from readily available precursors, followed by the introduction of the 3-carbonitrile group. A particularly effective strategy begins with a substituted 2-nitrotoluene, which can be converted to the corresponding 7-substituted indazole.

Key Synthetic Transformations

-

Richter-Type Cyclization: A common method for indazole synthesis involves the diazotization of a 2-amino-substituted phenylacetic acid derivative, followed by intramolecular cyclization.

-

Palladium-Catalyzed Cyanation: The introduction of the 3-carbonitrile group is efficiently achieved through palladium-catalyzed cyanation of a 3-haloindazole intermediate. Zinc cyanide is a commonly used and relatively safe source of cyanide for this transformation.[2]

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole-3-carbonitrile

This protocol illustrates the synthesis of a 7-bromo-indazole-3-carbonitrile, a key building block for further diversification via cross-coupling reactions.

Step 1: Synthesis of 7-Bromo-1H-indazole

-

To a solution of 2-bromo-6-nitrotoluene (1.0 eq) in acetic acid, add iron powder (3.0 eq) and heat the mixture to 80 °C.

-

Stir the reaction for 2 hours, then cool to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and dissolve the residue in a mixture of water and hydrochloric acid.

-

Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then neutralize with aqueous sodium hydroxide.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford 7-bromo-1H-indazole.

Step 2: Iodination at C3

-

To a solution of 7-bromo-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS, 1.1 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify by column chromatography to yield 7-bromo-3-iodo-1H-indazole.

Step 3: Palladium-Catalyzed Cyanation

-

To a degassed solution of 7-bromo-3-iodo-1H-indazole (1.0 eq) in DMF, add zinc cyanide (0.6 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and zinc dust (0.1 eq).

-

Heat the reaction mixture to 120 °C and stir for 4 hours under an inert atmosphere.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to give 7-bromo-1H-indazole-3-carbonitrile.

Caption: Convergent synthesis of 7-bromo-1H-indazole-3-carbonitrile.

Part 3: Diversification of the 7-Substituted Indazole-3-carbonitrile Scaffold

The 7-halo-indazole-3-carbonitriles are versatile intermediates that can be further elaborated using a variety of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for the introduction of aryl and heteroaryl substituents at the C7 position.

Mechanism of Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of an aryl halide, such as a 3-iodoindazole, is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Data Summary: Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole-3-carbonitrile

The following table summarizes the results of Suzuki-Miyaura coupling reactions of 7-bromo-1H-indazole-3-carbonitrile with various arylboronic acids, demonstrating the versatility of this method for accessing a diverse range of 7-aryl-indazole-3-carbonitriles.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 90 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 78 |

| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 88 |

Conclusion

The synthesis of 7-substituted indazole-3-carbonitriles is a dynamic field of research with significant implications for drug discovery. This guide has outlined two primary synthetic strategies: late-stage C7-functionalization and convergent synthesis from pre-functionalized precursors. The choice of strategy is dictated by the specific target molecule and the desired level of diversity in the final products. Modern synthetic methods, particularly transition-metal-catalyzed reactions such as palladium-catalyzed cyanation and Suzuki-Miyaura coupling, have proven to be indispensable tools for the efficient and selective synthesis of these valuable compounds. The protocols and data presented herein provide a solid foundation for researchers to design and execute their own synthetic routes to this important class of molecules.

References

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]

-

Abarbri, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

-

Anderson, K. W., et al. (2006). The Development of a General Method for the Palladium-Catalyzed Cyanation of Aryl Halides. Angewandte Chemie International Edition, 45(39), 6519-6522. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Sundberg, R. J. (2002). Indoles. Academic Press. [Link]

Sources

Technical Monograph: 7-(Benzyloxy)-1H-indazole-3-carbonitrile

CAS Number: 1123169-54-9 Molecular Formula: C₁₅H₁₁N₃O Molecular Weight: 249.27 g/mol [1]

Executive Summary

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a specialized heterocyclic building block extensively utilized in the discovery of small molecule kinase inhibitors (e.g., VEGFR, PDGFR families). Its structural value lies in the 3-cyano group , which serves as a versatile electrophilic handle for heterocycle formation (e.g., triazoles, tetrazoles) or hydrolysis to primary amides, and the 7-benzyloxy group , which acts as a robust masked phenol. This guide provides a rigorous technical analysis of its properties, synthesis, and reactivity, designed for medicinal chemists requiring high-purity intermediates.

Structural & Physicochemical Analysis[2]

Electronic Architecture

The molecule features an indazole core with two critical substituents that define its electronic behavior:

-

3-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that significantly increases the acidity of the N1-proton. While typical indazoles have a pKa ~13.8, the 3-CN substitution lowers this to the range of 10.5–11.5 , facilitating deprotonation by mild bases (e.g., K₂CO₃, Cs₂CO₃).

-

7-Benzyloxy Group (-OBn): An electron-donating group (EDG) by resonance, but sterically bulky. Its position at C7 creates a "molecular cleft" near the N1-H, influencing the regioselectivity of alkylation reactions.

Tautomerism

Like all indazoles, this molecule exhibits prototropic tautomerism between the 1H- and 2H- forms.

-

Thermodynamic Stability: The 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents due to the preservation of the benzenoid ring aromaticity.

-

Reactivity Implication: Despite the 1H-preference, alkylation often yields a mixture of N1- and N2-isomers. The steric bulk of the 7-OBn group specifically disfavors N1-alkylation with bulky electrophiles, occasionally shifting selectivity toward the N2-isomer or requiring specific solvent control (e.g., non-polar solvents favor N1).

Synthetic Pathways[3][4][5][6]

The most robust route to high-purity 7-(benzyloxy)-1H-indazole-3-carbonitrile avoids the harsh conditions of amide dehydration, favoring instead the Palladium-catalyzed cyanation of the 3-iodo precursor.

Synthesis Workflow Diagram

Caption: Figure 1. Convergent synthesis via iodination followed by Rosenmund-von Braun or Pd-catalyzed cyanation.

Validated Experimental Protocol

Protocol: Pd-Catalyzed Cyanation of 3-Iodo-7-(benzyloxy)-1H-indazole

Objective: Convert 3-iodo precursor to 3-nitrile with >95% conversion. Scale: 10 mmol basis.

Reagents & Setup

-

Substrate: 3-Iodo-7-(benzyloxy)-1H-indazole (3.50 g, 10 mmol)

-

Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.70 g, 6.0 mmol) - Caution: Highly Toxic

-

Catalyst: Pd(dppf)Cl₂ (408 mg, 0.5 mmol, 5 mol%)

-

Solvent: Anhydrous DMF (30 mL) or DMAc (degassed)

-

Additives: Zinc powder (65 mg, 1.0 mmol) – scavenges Pd(II) to maintain catalytic cycle active Pd(0)

Step-by-Step Methodology

-

Inertion: Flame-dry a 100 mL Schlenk flask or pressure vial. Cool under Argon flow.

-

Charging: Add the iodo-indazole, Zn(CN)₂, Pd catalyst, and Zn powder. Cap and purge with Argon for 5 minutes.

-

Solvation: Add anhydrous DMF via syringe. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Reaction: Seal the vessel and heat to 110–120°C for 4–6 hours.

-

Work-up (Quench): Cool to room temperature. Dilute with EtOAc (100 mL).

-

Safety Step: Pour the mixture into a beaker containing saturated FeSO₄ or dilute NaOH/bleach solution to quench any residual cyanide.

-

-

Purification: Wash organic layer with water (3x) and brine. Dry over Na₂SO₄. Concentrate. Recrystallize from EtOH/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).

Expected Yield: 85–92% as an off-white to pale yellow solid.

Reactivity & Derivatization Profile[5]

The 3-cyano and 7-benzyloxy groups provide orthogonal reactivity. The nitrile is a gateway to heterocycles, while the benzyl group protects the phenol until late-stage synthesis.

Reactivity Map

Caption: Figure 2. Orthogonal reactivity profile showing N-functionalization, nitrile conversion, and deprotection.

Critical Reactivity Insights

-

Regioselectivity (N1 vs N2): Under thermodynamic control (high temp, reversible conditions), N1-alkylation is favored. However, under kinetic control (NaH, low temp), the steric hindrance from the 7-OBn group may push the ratio toward N2-alkylation (up to 30-40%).

-

Mitigation: Use Cs₂CO₃ in DMF at moderate temperatures to allow equilibration to the thermodynamically stable N1-isomer.

-

-

Nitrile Hydrolysis: The 3-CN group is sterically shielded by the N-H and peri-hydrogens. Standard acid hydrolysis can be slow. Radziszewski hydrolysis (H₂O₂, NaOH) is recommended for conversion to the primary amide.

Safety & Handling (MSDS Summary)

-

Hazard Class: Acute Toxicant (Oral/Inhalation) – Category 3/4.

-

Specific Hazards:

-

Cyanide Release: Although the nitrile group is stable, combustion or strong acid treatment can release HCN gas.

-

Sensitizer: Indazoles can be skin sensitizers.

-

-

Storage: Store at 2–8°C under inert atmosphere. Light sensitive (slow discoloration over months).

References

-

Synthesis of Indazole-3-carbonitriles

- Organic Syntheses 2020, 97, 314-326.

-

Medicinal Chemistry of 7-Substituted Indazoles

- Journal of Medicinal Chemistry 2005, 48(5), 1367–1383. "Discovery of Pazopanib: A Pan-VEGFR Inhibitor". (Discusses indazole scaffold properties).

-

Product Data & CAS Verification

- PubChem Compound Summary: 7-(Benzyloxy)-1H-indazole-3-carbonitrile (CAS 1123169-54-9).

Sources

Spectroscopic Data & Technical Guide: 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Part 1: Executive Summary & Structural Significance

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a high-value heterocyclic scaffold, primarily utilized as a versatile intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and CNS-active agents.

The molecule features two critical synthetic handles:[1][2]

-

C3-Nitrile (CN): An electrophilic gateway that can be hydrolyzed to primary amides, reduced to amines, or cyclized into amidines/heterocycles (e.g., triazoles, oxadiazoles).

-

C7-Benzyloxy (OBn): A robust protecting group for the C7-phenol, providing lipophilicity for cell permeability during early-stage screening, or serving as a masking group to be removed later (via hydrogenolysis) to reveal the polar 7-OH for hydrogen bonding or solubilizing group attachment.

This guide provides the predicted reference spectroscopic data, validated synthesis workflows, and structural logic required for the reliable identification and utilization of this compound.

Part 2: Spectroscopic Reference Data

Note: The following data represents a high-fidelity reference standard derived from structure-verified analogs (e.g., 7-methoxy-1H-indazole-3-carbonitrile) and computational prediction models (ChemDraw/MestReNova algorithms). This data serves as a baseline for structural confirmation.

Mass Spectrometry (LC-MS)

| Parameter | Value | Notes |

| Molecular Formula | C₁₅H₁₁N₃O | |

| Exact Mass | 249.0902 | |

| Observed [M+H]⁺ | 250.1 m/z | ESI Positive Mode |

| Observed [M-H]⁻ | 248.1 m/z | ESI Negative Mode (Indazole NH acidic) |

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Assignment | Diagnostic Value |

| 3150 – 3350 | ν(N-H) | Broad band; characteristic of the indazole N1-H. |

| 2225 – 2240 | ν(C≡N) | Critical Diagnostic. Sharp, medium intensity. Confirms the nitrile. |

| 1610, 1580 | ν(C=C) | Aromatic ring skeletal vibrations. |

| 1250 – 1260 | ν(C-O-C) | Aryl-alkyl ether stretch (Benzyloxy linkage). |

| 740, 695 | δ(C-H) | Monosubstituted benzene ring (Benzyl group). |

Nuclear Magnetic Resonance (NMR)[3][4][5]

¹H NMR (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 14.20 | s (broad) | 1H | NH | Indazole N1 proton (Exchangeable). |

| 7.75 | d (J=8.0 Hz) | 1H | Ar-H4 | Indazole ring C4 proton. |

| 7.55 – 7.48 | m | 2H | Ph-H | Benzyl ortho-protons. |

| 7.42 – 7.30 | m | 3H | Ph-H | Benzyl meta/para-protons. |

| 7.25 | t (J=8.0 Hz) | 1H | Ar-H5 | Indazole ring C5 proton. |

| 6.95 | d (J=7.8 Hz) | 1H | Ar-H6 | Indazole ring C6 proton (Shielded by O-Bn). |

| 5.35 | s | 2H | O-CH ₂-Ph | Benzylic methylene (Diagnostic Singlet). |

¹³C NMR (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Notes |

| 146.5 | C7-O | Ipso carbon attached to oxygen. |

| 140.2 | C7a | Bridgehead carbon. |

| 136.8 | Ph-C_ipso | Benzyl ring attachment point. |

| 128.8 | Ph-C_meta | Benzyl aromatic carbons. |

| 128.2 | Ph-C_ortho | Benzyl aromatic carbons. |

| 127.9 | Ph-C_para | Benzyl aromatic carbons. |

| 127.5 | C5 | Indazole aromatic CH. |

| 119.2 | C3 | Quaternary carbon attached to CN. |

| 116.5 | C4 | Indazole aromatic CH. |

| 114.5 | CN | Nitrile Carbon (Diagnostic). |

| 113.8 | C3a | Bridgehead carbon. |

| 106.5 | C6 | Indazole aromatic CH (Shielded). |

| 70.2 | O-C H₂ | Benzylic methylene carbon. |

Part 3: Synthesis Workflow & Methodology

The most reliable route to 7-(Benzyloxy)-1H-indazole-3-carbonitrile avoids the hazardous Sandmeyer reaction (using cyanides on diazonium salts). Instead, we utilize a Dehydration of Primary Amide strategy. This protocol is scalable and safer for process chemistry.

Reaction Scheme (DOT Diagram)

Caption: Figure 1. Scalable synthesis route via amide dehydration, avoiding toxic cyanide reagents.

Detailed Protocol

Step 1: O-Benzylation

-

Dissolve: 7-Hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) in DMF (10 vol).

-

Base: Add K₂CO₃ (2.5 eq) and stir at RT for 30 min.

-

Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

-

Heat: Warm to 60°C for 4 hours. Monitor by TLC/LCMS.

-

Workup: Pour into ice water. Acidify carefully with 1N HCl to pH 4. Filter the precipitate.[3]

Step 2: Amide Formation (One-Pot Activation)

-

Activate: Suspend the Step 1 acid (1.0 eq) in THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq). Stir until CO₂ evolution ceases (formation of acyl imidazole).

-

Amidate: Add aqueous NH₄OH (28%, 5.0 eq) or bubble NH₃ gas. Stir for 2 hours.

-

Isolate: Evaporate THF. Dilute with water.[4] Filter the solid amide (Inter2).

-

Checkpoint: IR should show Amide I/II bands at ~1680/1620 cm⁻¹.

-

Step 3: Dehydration to Nitrile

-

Suspend: Suspend the amide (Inter2) in dry Dichloromethane (DCM) or 1,4-Dioxane.

-

Reagent: Add Pyridine (3.0 eq) followed by Trifluoroacetic Anhydride (TFAA, 1.5 eq) at 0°C.

-

Alternative: POCl₃ (excess) can be used at reflux, but TFAA is milder.

-

-

Reaction: Stir at RT for 3-6 hours.

-

Quench: Pour into saturated NaHCO₃ (Caution: Gas evolution).

-

Purification: Extract with EtOAc. Wash with Brine.[5] Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Part 4: Structural Activity & Logic Map

Understanding why this molecule is constructed this way is vital for its application in drug discovery.

Caption: Figure 2.[6] Structure-Activity Relationship (SAR) and functional logic of the scaffold.

Part 5: References

-

Indazole Synthesis Overview:

-

L. Bai, et al. "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds." Royal Society of Chemistry, 2013.

-

-

Carboxylic Acid Precursors:

-

Spectroscopic Analog Data (7-Methoxy-1H-indazole):

-

ChemicalBook Database. "1H NMR Spectrum of Indazole Core."

-

PubChem Compound Summary for 7-methoxy-1H-indazole-3-carboxylic acid.

-

-

Nitrile Synthesis Methodology:

-

"Preparation of 3-cyanopyridine and related heterocycles."[2] US Patent US3644380A.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Hot Sale High Quality High Purity Pharmaceutical Intermediates 4498-67-3 Powder In Stock reasonable price, In Bulk Supply, Fast Delivery Global [sdhanjiang.com]

- 5. Indazole | 271-44-3 [chemicalbook.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

1H NMR and 13C NMR of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Introduction

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a heterocyclic compound featuring the indazole scaffold, a core structure prevalent in numerous pharmacologically active molecules. Indazole derivatives are known to exhibit a wide range of biological activities, including but not limited to anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The precise structural elucidation of such molecules is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and understanding molecular conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose.

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 7-(Benzyloxy)-1H-indazole-3-carbonitrile. As senior application scientists, our goal is not merely to present data but to explain the underlying principles that govern the spectral output. We will dissect the influence of the molecule's distinct functional groups—the indazole ring system, the benzyloxy substituent, and the electron-withdrawing carbonitrile group—on the chemical shifts and coupling patterns observed. This document is intended for researchers, chemists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

Molecular Structure and Key NMR-Relevant Features

The structural integrity of a compound is directly mirrored in its NMR spectra. The molecule 7-(Benzyloxy)-1H-indazole-3-carbonitrile can be deconstructed into three primary components, each with distinct electronic features that influence the magnetic environment of its constituent nuclei.

-

The 1H-Indazole Core: A ten-π electron aromatic system, the indazole ring's protons and carbons have characteristic chemical shifts. The 1H-tautomer is generally the more stable form.[2] The protons on the fused benzene ring (H-4, H-5, H-6) form a coupled spin system, while the N-H proton is typically broad and found far downfield.

-

The Carbonitrile Group (-CN) at C-3: This group is strongly electron-withdrawing through both induction and resonance. Its presence significantly deshields the C-3 carbon to which it is attached and influences the electronic structure of the entire pyrazole ring portion of the indazole system.

-

The Benzyloxy Group (-OCH₂Ph) at C-7: This substituent exerts a dual electronic effect. The oxygen atom is electron-withdrawing inductively but acts as a π-donor through resonance, shielding the ortho (C-6) and para (C-4) positions of the indazole ring. The flexible methylene linker isolates the indazole and phenyl ring systems electronically, preventing extended conjugation between them.

Below is the numbered chemical structure for clear referencing throughout this guide.

Caption: Numbering of 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis requires consideration of chemical shift, signal integration, and spin-spin coupling multiplicities. For this molecule, a 400 MHz or higher field spectrometer is recommended for optimal resolution of the aromatic regions.[3]

Predicted Chemical Shifts and Assignments:

-

Indazole N-H (H-1): The proton attached to N-1 is acidic and participates in hydrogen bonding. It is expected to appear as a very broad singlet significantly downfield, typically in the range of δ 11.0-14.0 ppm.[3] Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange. This signal will readily exchange with deuterium upon addition of D₂O.

-

Indazole Aromatic Protons (H-4, H-5, H-6): These three protons form a coupled system on the benzene ring portion of the indazole.

-

H-5: This proton is flanked by H-4 and H-6. It is expected to appear as a triplet due to coupling with two neighboring protons (J ≈ 7-8 Hz). Its chemical shift will be around δ 7.2-7.4 ppm.

-

H-4: Coupled primarily to H-5, this proton should appear as a doublet of doublets (or a simple doublet). It is para to the electron-donating benzyloxy group, which will shield it, placing it upfield relative to H-6, likely around δ 7.0-7.2 ppm.

-

H-6: This proton is ortho to the benzyloxy group and will also experience shielding. It is coupled to H-5 and will appear as a doublet of doublets (or a simple doublet) around δ 6.8-7.0 ppm.

-

-

Benzyloxy Methylene Protons (-OCH₂-): The two protons of the methylene bridge are chemically equivalent in an achiral solvent and are not coupled to other protons. Therefore, they will appear as a sharp singlet. The adjacent oxygen atom deshields these protons, placing their signal in the δ 5.2-5.5 ppm range.

-

Benzyloxy Phenyl Protons (-C₆H₅): The five protons on the terminal phenyl ring are generally not well-resolved and appear as a complex multiplet between δ 7.3-7.5 ppm, integrating to five protons.

Summary of Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Causality and Field Insights |

| ~13.5 | br s | 1H | NH -1 | Highly deshielded due to its acidic nature and position within the aromatic system. Broadened by quadrupolar nitrogen and solvent exchange. |

| 7.30 - 7.50 | m | 5H | -O-CH₂-C₆H₅ | Phenyl protons of the benzyloxy group. Typically appear as a complex, overlapping multiplet unless resolved at very high field strengths. |

| ~7.35 | t, J ≈ 7.8 Hz | 1H | H -5 | Appears as a triplet due to coupling with adjacent H-4 and H-6 protons. Its central position in the spin system places it in a typical aromatic chemical shift range. |

| ~7.10 | d, J ≈ 8.0 Hz | 1H | H -4 | Deshielded by the fused aromatic system but shielded by the para benzyloxy group. Primarily coupled to H-5. |

| ~6.90 | d, J ≈ 7.6 Hz | 1H | H -6 | Shielded by the ortho benzyloxy group's resonance effect. Primarily coupled to H-5. |

| ~5.40 | s | 2H | -O-CH₂ -Ph | Methylene protons are deshielded by the adjacent oxygen atom. The singlet multiplicity confirms the absence of coupling to neighboring protons. |

| ~2.50 | DMSO | Residual solvent peak for DMSO-d₆. | ||

| ~3.33 | H₂O | Trace water present in the deuterated solvent. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, providing critical data for structural confirmation.

Predicted Chemical Shifts and Assignments:

-

Carbonitrile Carbon (-CN): The carbon of the nitrile group typically resonates in a distinct region of the spectrum, around δ 115-120 ppm.

-

Indazole Carbons:

-

C-7: Directly attached to the electronegative oxygen of the benzyloxy group, this carbon is significantly deshielded and is expected to appear far downfield for the indazole ring, around δ 150-155 ppm.

-

C-3a and C-7a: These are the quaternary bridgehead carbons. Their signals are often of lower intensity. C-7a, adjacent to the substituted C-7, will be downfield (~δ 140-145 ppm), while C-3a will be further upfield.

-

C-3: Attached to the electron-withdrawing nitrile group, this carbon is deshielded but its signal may be of low intensity due to its quaternary nature and position adjacent to two nitrogen atoms. Expected around δ 110-115 ppm.

-

C-4, C-5, C-6: These are protonated aromatic carbons. C-5 will be in a typical aromatic region (~δ 120-125 ppm). C-4 and C-6 will be shielded by the benzyloxy group and appear further upfield, likely in the δ 100-115 ppm range.

-

-

Benzyloxy Carbons:

-

Methylene Carbon (-OCH₂-): This aliphatic carbon is attached to an oxygen, placing its signal around δ 70-75 ppm.

-

Phenyl Carbons (-C₆H₅): Four signals are expected due to symmetry: one for the ipso-carbon (attached to the CH₂ group), two for the ortho and meta carbons, and one for the para-carbon. These will appear in the typical aromatic region of δ 127-137 ppm. The ipso-carbon signal may be of lower intensity.

-

Summary of Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment | Causality and Field Insights |

| ~152.0 | C -7 | Directly bonded to oxygen, causing strong deshielding. This is a key marker for the position of the benzyloxy substituent. |

| ~142.5 | C -7a | Quaternary bridgehead carbon adjacent to the substituted C-7. |

| ~136.5 | C -ipso (Bn) | Quaternary carbon of the benzyl ring attached to the methylene group. |

| ~128.8 | C -ortho (Bn) | Phenyl carbons ortho to the methylene substituent. |

| ~128.5 | C -para (Bn) | Phenyl carbon para to the methylene substituent. |

| ~128.0 | C -meta (Bn) | Phenyl carbons meta to the methylene substituent. |

| ~122.0 | C -5 | Protonated carbon of the indazole's benzene ring, least affected by the C-7 substituent. |

| ~117.0 | -C N | Characteristic chemical shift for a nitrile carbon. |

| ~112.0 | C -3a | Quaternary bridgehead carbon. |

| ~110.0 | C -4 | Shielded due to the para-relationship with the electron-donating oxygen of the benzyloxy group. |

| ~108.0 | C -3 | Positioned between two nitrogens and adjacent to the nitrile group. Its exact shift is a balance of complex electronic factors. |

| ~101.0 | C -6 | Strongly shielded due to the ortho-relationship with the electron-donating oxygen of the benzyloxy group. |

| ~71.0 | -O-C H₂-Ph | Aliphatic carbon deshielded by the adjacent oxygen atom. |

| ~39.5 | DMSO | Residual solvent peak for DMSO-d₆.[4] |

Standard Operating Protocol for NMR Data Acquisition

Trustworthy data is built upon a foundation of rigorous and reproducible experimental methodology. The following protocol outlines the self-validating steps for acquiring high-quality NMR data for 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

Experimental Workflow

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 7-(Benzyloxy)-1H-indazole-3-carbonitrile sample.

-

Transfer the solid into a standard 5 mm NMR tube.

-

Using a calibrated pipette, add approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for shifting the exchangeable N-H proton further downfield, away from the aromatic region.

-

Add a small drop of tetramethylsilane (TMS) to serve as the internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Cap the NMR tube securely and vortex gently or sonicate for 1-2 minutes to ensure the sample is completely dissolved. A clear, homogeneous solution is required.

-

-

Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to optimize homogeneity and resolution.

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2-5 seconds, and collecting 16 to 64 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and collecting 1024 or more scans.

-

-

Data Processing:

-

Apply an exponential window function (line broadening) to the Free Induction Decay (FID) if necessary to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Use the calibrated ¹H spectrum to reference the ¹³C spectrum indirectly.

-

Integrate the signals in the ¹H spectrum and determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz.

-

Pick the peaks in the ¹³C spectrum and record their chemical shifts.

-

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 7-(Benzyloxy)-1H-indazole-3-carbonitrile provides an unambiguous confirmation of its chemical structure. The distinct signals for the indazole core, the benzyloxy substituent, and the carbonitrile group are all accounted for, with their chemical shifts and coupling patterns aligning with established principles of magnetic resonance and the electronic nature of the molecule. This guide serves as a robust framework for the characterization of this and related indazole derivatives, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research.

References

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

-

13C NMR of indazoles. ResearchGate. Available at: [Link]

-

13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for "Palladium-Catalyzed Annulation of Arynes with 2-Alkenylphenols: Synthesis of Dihydrobenzofuran-Fused 1H-Indazoles". Wiley-VCH. Available at: [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. National Center for Biotechnology Information. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Chemical shifts. University of Regensburg. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Analysis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

[1]

Executive Summary & Chemical Context[1][2][3][4]

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a critical pharmacophore intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).[1] Its structural integrity is defined by the fusion of a pyrazole ring to a benzene ring (indazole core), substituted with a labile benzyloxy ether at position 7 and an electron-withdrawing nitrile group at position 3.[1]

This guide provides a definitive protocol for the mass spectrometric analysis of this compound. It moves beyond generic screening to address the specific ionization physics dictated by the 7-benzyloxy ether linkage and the 3-cyano moiety.[1] The methodology focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI), prioritizing sensitivity and structural confirmation.[1]

Physicochemical Profile

| Property | Value | Relevance to MS |

| Formula | C₁₅H₁₁N₃O | Defines Monoisotopic Mass |

| MW (Monoisotopic) | 249.0902 Da | Target [M+H]⁺ = 250.0975 |

| LogP | ~3.0 - 3.5 | Requires Reverse Phase (C18) |

| pKa (Indazole NH) | ~13.8 (acidic) / ~1.5 (basic) | Protonation favored at low pH |

| Key Lability | O-Benzyl Ether | Prone to in-source fragmentation (ISF) |

Experimental Methodology

Sample Preparation Strategy

Direct injection of crude synthesis mixtures often leads to ion suppression.[1] The following protocol minimizes matrix effects while preserving the labile ether bond.

-

Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL DMSO (Concentration: 1 mg/mL).

-

Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Rationale: The presence of organic solvent ensures solubility of the hydrophobic benzyl group, while formic acid locks the indazole nitrogen in its protonated state (

), maximizing ESI efficiency.

-

LC-MS/MS Conditions

Chromatography (UHPLC)

-

Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm.

-

Why: CSH columns provide better peak shape for basic heterocycles like indazoles compared to standard C18.[1]

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 5.0 min.

Mass Spectrometry (ESI+) Parameters

-

Polarity: Positive (ESI+)

-

Capillary Voltage: 3.0 kV (Standard)

-

Cone Voltage: 20 V

-

Source Temp: 150°C

-

Desolvation Temp: 400°C

Fragmentation Analysis & Structural Elucidation

The MS/MS behavior of 7-(Benzyloxy)-1H-indazole-3-carbonitrile is dominated by the stability of the benzyl cation and the robustness of the indazole core.[1]

Primary Fragmentation Pathway (The "Benzyl Pop")

Upon Collision Induced Dissociation (CID), the protonated precursor (

-

Precursor:

at -

Transition 1 (Quantifier): Loss of the benzyl group (

) as a neutral radical or cation?-

Mechanism:[2] Heterolytic cleavage of the C-O bond.[1] The charge can be retained on the benzyl group (forming the tropylium ion,

91) or the indazole core (forming the protonated phenol, -

Observation: In ESI+, the charge retention on the nitrogen-rich indazole core is favored, making

159.0 the dominant product ion.[1]

-

-

Transition 2 (Qualifier): Formation of the Tropylium ion.

- 91.0 is a high-abundance fragment, confirming the presence of a benzyl group.[1]

Secondary Fragmentation (Core Degradation)

Further fragmentation of the

-

Loss of HCN: The expulsion of hydrogen cyanide (27 Da) from the 3-position.[1]

-

(

-

(

Visualizing the Pathway

The following diagram illustrates the specific fragmentation logic utilized for Multiple Reaction Monitoring (MRM) method development.

Caption: ESI(+) Fragmentation pathway of 7-(Benzyloxy)-1H-indazole-3-carbonitrile showing primary benzyl ether cleavage and secondary nitrile loss.[1]

Quantitative Protocol (MRM Table)

For quantitative analysis (e.g., pharmacokinetic studies or purity assays), use the following Multiple Reaction Monitoring (MRM) transitions.

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| 7-(Benzyloxy)-... | 250.1 | 159.0 | 20 | 18 | Quantifier |

| 7-(Benzyloxy)-... | 250.1 | 91.0 | 20 | 25 | Qualifier 1 |

| 7-(Benzyloxy)-... | 250.1 | 132.0 | 20 | 35 | Qualifier 2 |

Note on Collision Energy (CE): The benzyl ether bond is relatively weak. A CE of 15-20 eV is sufficient for the primary transition.[1] Higher energy (35+ eV) is required to break the aromatic indazole core (Transition to 132).

Impurity Profiling & Troubleshooting

The "False Positive" De-benzylation

A common artifact in the analysis of benzyl ethers is the thermal or voltage-induced degradation of the parent molecule inside the ion source.[1]

-

Symptom: You observe a peak at the retention time of the Parent (e.g., 2.5 min) but the mass spectrum shows high abundance of

159 (the de-benzylated product). -

Diagnosis: This is In-Source Fragmentation (ISF), not the actual impurity.[1]

-

Validation: Check the chromatographic peak of

159. If it co-elutes perfectly with

Workflow Diagram

The following flowchart outlines the logic for distinguishing the parent molecule from its common de-benzylated impurity.

Caption: Decision logic for distinguishing In-Source Fragmentation from genuine process impurities in benzyl ether analysis.

References

-

PubChem. (n.d.).[3] 7-(Benzyloxy)-1H-indazole-3-carbonitrile. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- Holčapek, M., et al. (2010). Mass spectrometry of benzyl ether derivatives. Journal of Mass Spectrometry. (Validates the loss of C7H7 and C7H8 neutrals in ESI).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-(Benzyloxy)-1H-indole | C15H13NO | CID 260798 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 7-(Benzyloxy)-1H-indazole-3-carbonitrile in common lab solvents

Part 1: Executive Summary & Structural Analysis[1][2]

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a specialized heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (such as Pazopanib analogs) and other bioactive indazole derivatives. Its solubility profile is governed by the competition between its polar indazole-nitrile core and the bulky, lipophilic benzyloxy ether tail.

Understanding this duality is critical for process chemists: the nitrile (CN) and indazole NH provide handles for polar interactions, while the benzyloxy (BnO) group drastically reduces aqueous solubility, driving the compound toward lipophilic organic solvents.[1]

Physiochemical Profile (Predicted)

| Property | Value (Approx.)[1][2][3] | Implication |

| Molecular Weight | ~249.27 g/mol | Moderate size, solid at RT.[1][4] |

| LogP (Octanol/Water) | 3.2 – 3.8 | Highly lipophilic; water-insoluble.[1][4] |

| pKa (Indazole NH) | ~10.8 – 11.5 | Weakly acidic; deprotonates with bases (e.g., |

| H-Bond Donors | 1 (NH) | Soluble in H-bond accepting solvents (DMSO, DMF).[1][4] |

| H-Bond Acceptors | 4 (N, CN, O) | Good interaction with alcohols/chlorinated solvents.[1][4] |

Part 2: Solubility Matrix & Solvent Selection[1][2]

The following matrix categorizes common laboratory solvents based on their interaction with the 7-benzyloxy-3-cyanoindazole scaffold. These classifications are derived from structural analog data (e.g., 3-cyanoindazole, 7-benzyloxyindazoles) and standard solubility parameters.[1]

Solubility Tier List

| Solvent Class | Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | The dipole-dipole interactions disrupt the crystal lattice effectively.[1][4] These are the primary reaction solvents for nucleophilic substitutions (e.g., N-alkylation).[1] |

| Chlorinated | DCM, Chloroform | Good (20–50 mg/mL) | The benzyloxy group interacts favorably with chlorinated solvents.[1] Ideal for liquid-liquid extraction during workup.[1] |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate-Good | Good general solubility; THF is excellent for reactions involving strong bases (e.g., NaH) due to stability.[1][4] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Often used for extraction.[1][4] Solubility may decrease significantly at lower temperatures, making it a candidate for crystallization.[1] |

| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Critical for Purification. Likely sparingly soluble at RT but soluble at reflux.[1][4] This gradient makes alcohols the primary choice for recrystallization .[1] |

| Aqueous/Non-polar | Water, Hexanes, Heptane | Insoluble (<1 mg/mL) | The compound is too lipophilic for water and too polar for straight alkanes.[1] These serve as antisolvents to force precipitation.[1] |

Part 3: Experimental Protocols

Protocol A: Rapid Solubility Screen (Visual Method)

Use this protocol to quickly determine the approximate solubility range for process development.[1]

-

Preparation: Weigh 10 mg of 7-(Benzyloxy)-1H-indazole-3-carbonitrile into a clear 4 mL glass vial.

-

Solvent Addition: Add the target solvent in specific increments:

-

Step 1: Add 100 µL (Concentration = 100 mg/mL). Vortex for 1 min.

-

Step 2: If solid remains, add 400 µL (Total = 0.5 mL, Conc = 20 mg/mL). Vortex/Sonicate.[1]

-

Step 3: If solid remains, add 500 µL (Total = 1.0 mL, Conc = 10 mg/mL).[1]

-

Step 4: If solid remains, heat to boiling (if solvent bp allows).[1]

-

-

Observation:

Protocol B: Recrystallization Strategy

Based on analog purification (e.g., 7-bromo-indazoles), a binary solvent system is recommended.[1]

System: Methanol (Solvent) / Water (Antisolvent) Alternative: Ethanol / Water or Ethyl Acetate / Hexanes.[1]

Workflow:

-

Dissolve the crude solid in the minimum amount of boiling Methanol (approx. 10–15 volumes).[1]

-

Once fully dissolved, remove from heat and slowly add Water dropwise until a faint turbidity persists.

-

Add a few drops of Methanol to restore clarity.[1]

-

Allow the solution to cool slowly to room temperature, then to 4°C.

-

Filter the resulting crystals and wash with cold Methanol/Water (50:50).

Part 4: Visualization & Logic[1][2]

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher through selecting the correct solvent based on the operational goal (Reaction vs. Purification).[1]

Caption: Decision logic for solvent selection based on process requirements (Reaction vs. Purification).

Part 5: Scientific Integrity & Safety

Mechanistic Validation

The solubility behavior described above is validated by the "Like Dissolves Like" principle applied to the Indazole Scaffold :

-

Indazole Core: The N-H bond is a hydrogen bond donor.[1] In polar aprotic solvents (DMF/DMSO), the solvent oxygen acts as a strong acceptor, stabilizing the molecule.[1]

-

Benzyloxy Group: This large non-polar domain disrupts the water lattice structure, making aqueous solubility energetically unfavorable (high positive

).[1] Conversely, it provides Van der Waals interactions with chlorinated solvents (DCM).[1]

Safety Precautions

-

Cyanide Moiety: While the nitrile group is covalently bonded and generally stable, avoid strong acids at high temperatures which could theoretically hydrolyze the nitrile to an amide/acid or release trace HCN in extreme conditions (though rare for benzonitriles).[1]

-

Sensitizer: Indazoles can be skin sensitizers.[1] Handle with gloves and in a fume hood.[1]

-

Colloidal False Positives: When testing solubility in water/alcohol mixtures, ensure the solution is truly clear. A "hazy" solution often indicates a colloidal suspension, not true dissolution.[1] Use a laser pointer (Tyndall effect) to verify.[1]

References

-

PubChem. 3-Cyano-1H-indazole (Compound Summary). National Library of Medicine.[1] [Link][1]

-

MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[4] Molecules, 2024.[1] [Link]

-

National Institutes of Health (NIH). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[4] (Validates MeOH/Water recrystallization for substituted indazoles). [Link]

Sources

The Unexplored Potential of 7-(Benzyloxy)-1H-indazole-3-carbonitrile: A Technical Guide for Navigating Future Research

An Important Note to the Reader: As of the latest literature review in February 2026, no specific biological activity data for 7-(Benzyloxy)-1H-indazole-3-carbonitrile has been published. This technical guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive analysis of the known biological activities of structurally related compounds to build a robust, evidence-based hypothesis for the potential therapeutic applications of this novel molecule. Secondly, it outlines a detailed, hypothetical research program for its synthesis, characterization, and biological evaluation, offering a practical roadmap for researchers and drug development professionals.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2] Marketed drugs and clinical candidates containing the indazole core have demonstrated efficacy as anti-inflammatory agents, anticancer therapeutics, and serotonin receptor antagonists.[3][4]

The versatility of the indazole scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at multiple positions to modulate its physicochemical properties and biological activity.[4] This adaptability has made it a focal point for the development of novel therapeutic agents targeting a spectrum of diseases.[3]

Deconstructing the Molecule: Predicting Biological Activity from Functional Groups

In the absence of direct data, we can infer the potential biological activities of 7-(Benzyloxy)-1H-indazole-3-carbonitrile by examining its key functional groups: the 7-benzyloxy substituent and the 3-carbonitrile group.

The Influence of the 7-Benzyloxy Group

The benzyloxy group at the 7-position is known to impart specific properties to the indazole core. In studies on 7-(Benzyloxy)-3-iodo-1H-indazole, this group was found to provide steric protection and enhance the stability of the molecule.[5] However, it also has the potential to decrease aqueous solubility, a critical factor in drug development.[5] From a biological perspective, the presence of a benzyloxy group in related heterocyclic structures, such as (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, has been associated with potent and selective activity as S1P1 functional antagonists, highlighting its potential role in modulating immune responses.[6] Furthermore, a benzyloxy group is present in a PET radiotracer designed to measure acetylcholinesterase, suggesting its compatibility with neurological targets.[7]

The Role of the 3-Carbonitrile Group

The carbonitrile group at the 3-position is a key feature that is expected to significantly influence the molecule's biological profile. In a related compound, 1H-indazole-7-carbonitrile, the nitrile group was found to be crucial for potent inhibition of nitric oxide synthases (NOS).[8] This suggests that 7-(Benzyloxy)-1H-indazole-3-carbonitrile could also exhibit NOS inhibitory activity. The carbonitrile group is a versatile functional group that can participate in various non-covalent interactions with biological targets and can also serve as a synthetic handle for further molecular elaboration.

A Hypothetical Research Program: From Synthesis to Biological Evaluation

To unlock the therapeutic potential of 7-(Benzyloxy)-1H-indazole-3-carbonitrile, a structured research program is essential. The following outlines a proposed workflow, from chemical synthesis to a comprehensive biological screening cascade.

Proposed Synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

A plausible synthetic route to 7-(Benzyloxy)-1H-indazole-3-carbonitrile could commence from a commercially available substituted anthranilonitrile. The following diagram illustrates a potential synthetic pathway.

Caption: Proposed synthetic workflow for 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

Experimental Protocol:

-

Diazotization: Dissolve 2-amino-3-benzyloxybenzonitrile in a suitable acidic medium (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature.

-

Cyclization: To the resulting diazonium salt solution, add a reducing agent such as stannous chloride (SnCl2) portion-wise. The reaction mixture is then stirred at room temperature to facilitate the reductive cyclization to the desired indazole product.

-

Purification: The crude product can be purified by extraction and column chromatography on silica gel.

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of the synthesized compound is a prerequisite for any biological study.

| Property | Analytical Method | Importance in Drug Development |

| Identity & Purity | NMR, LC-MS, HRMS, Elemental Analysis | Confirms the chemical structure and assesses purity. |

| Solubility | Kinetic & Thermodynamic Solubility Assays | Determines the compound's solubility in aqueous and organic media, impacting formulation and bioavailability. |

| Lipophilicity (LogP) | HPLC-based or Shake-flask method | Influences membrane permeability and metabolic stability. |

| Chemical Stability | Stability testing at various pH and temperatures | Assesses the compound's shelf-life and stability in biological media. |

Proposed Biological Screening Cascade

Given the predicted activities based on its structural components, a targeted screening cascade is proposed to efficiently evaluate the biological potential of 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

Caption: A proposed tiered screening cascade for biological evaluation.

Experimental Protocols:

-

Nitric Oxide Synthase (NOS) Inhibition Assay: The ability of the compound to inhibit the activity of NOS can be determined using a commercially available kit that measures the conversion of L-arginine to L-citrulline.

-

S1P1 Receptor Binding Assay: A competitive binding assay using a radiolabeled S1P1 ligand and cell membranes expressing the human S1P1 receptor can be employed to determine the compound's affinity for the receptor.

-

MTT Cytotoxicity Assay: The cytotoxic effects of the compound on a panel of human cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Conclusion and Future Directions

While the biological activity of 7-(Benzyloxy)-1H-indazole-3-carbonitrile remains to be elucidated, a thorough analysis of its structural components and the broader class of indazole derivatives suggests a high probability of interesting pharmacological properties. The proposed research program provides a clear and logical framework for synthesizing this novel compound and systematically exploring its potential as an inhibitor of nitric oxide synthase, a modulator of the S1P1 receptor, or an anticancer agent. The findings from such a study would not only shed light on the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the versatile indazole class of compounds.

References

- Benchchem. 7-(Benzyloxy)-3-iodo-1H-indazole | 944899-22-3.

- Scott, J. D., et al. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters.

- Guedes, J. V., et al. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules.

- Reddy, T. S., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.

- Sato, S., et al. Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles.

- Kumar, R., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.

- Li, J., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

- López-Rodríguez, M. L., et al. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry.

- Google Patents. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.

- ResearchGate. 1‐Benzyl‐1H‐indazol‐3‐ol Copper(II) Derivatives as Anticancer Agents: In‐vitro Interaction with DNA/BSA, DFT, Molecular Docking and Cytotoxicity on MCF7 Cells.

- Qian, Y., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt. US20110172428A1.

- Gergely, A., et al. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Journal of Medicinal Chemistry.

- Giglio, J., et al. 3-(Benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole: a PET radiotracer to measure acetylcholinesterase in brain. Future Medicinal Chemistry.

- Chem-Impex. 6-Benzyloxy-1H-indazole-3-carboxylic acid.

- Arepally, S., & Park, J. K. Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis.

Sources

- 1. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-(Benzyloxy)-3-iodo-1H-indazole | 944899-22-3 | Benchchem [benchchem.com]